乙酰-D-高苯丙氨酸

描述

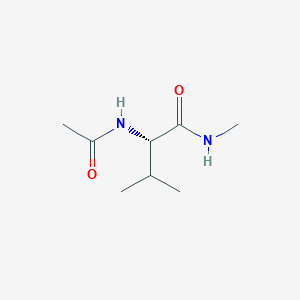

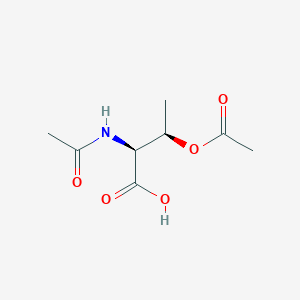

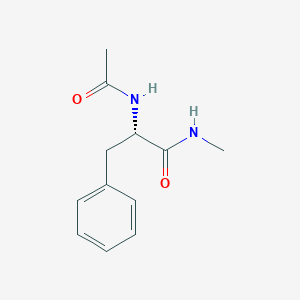

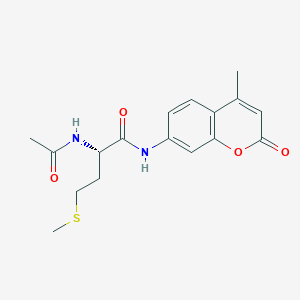

Acetyl-D-Homophenylalanine is a chemical compound with the CAS number 63393-59-9 . It has a molecular weight of 221.26 . The IUPAC name for this compound is (2R)-2-(acetylamino)-4-phenylbutanoic acid . It is typically stored at temperatures between 0-8°C .

Synthesis Analysis

A study published in Angewandte Chemie International Edition describes a route for the synthesis of L-homophenylalanine, which involves both enzymatic and spontaneous chemical reactions . This route uses simple benzaldehyde and pyruvate as starting materials, making it extremely cost-effective . The enzymes were screened and further assembled in E. coli, and Ti pheDH was identified as the rate-limiting enzyme .

Molecular Structure Analysis

The molecular structure of Acetyl-D-Homophenylalanine is represented by the InChI code: 1S/C12H15NO3/c1-9(14)13-11(12(15)16)8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m1/s1 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of L-homophenylalanine include both enzymatic and spontaneous chemical reactions . One enzyme in the cascade, Ec QOR, was identified as the first ene reductase to catalyze the reduction of an unsaturated aromatic keto acid .

Physical And Chemical Properties Analysis

Acetyl-D-Homophenylalanine is a white crystalline substance . It has a melting point range of 174-179°C .

科学研究应用

药物前体:L-高苯丙氨酸被广泛用作血管紧张素转换酶 (ACE) 抑制剂的生产前体,该抑制剂在治疗高血压和充血性心力衰竭 (CHF) 中具有重要的临床应用 (Ahmad、Oh 和 Abd Shukor,2009 年)。由于环境友好和可持续性,L-高苯丙氨酸的生物催化合成方法被认为对工业应用具有吸引力 (Ahmad、Oh 和 Shukor,2010 年)。

合成工艺:研究探索了高苯丙氨酸的各种合成工艺,包括使用苯乙酮与草酸二乙酯、用 NH4OAc 胺化以及用 Pd/C 催化的氢还原。这些方法旨在实现高总收率,并且被认为对环境友好 (李景华,2011 年)。

催化不对称反应:某些前体的催化不对称氢化可以产生对映选择性高的 L-高苯丙氨酸,这对于生产 ACE 抑制剂至关重要 (Xie 等人,2000 年)。

生物转化工艺开发:已经进行了研究以开发使用重组大肠杆菌表达特定基因的生物转化工艺,以有效生产 L-高苯丙氨酸 (Hsu 等人,2006 年)。

生物催化剂的开发:已经做出努力开发 NADPH 依赖性高苯丙氨酸脱氢酶作为体外催化和体内代谢工程的新工具,用于 L-高苯丙氨酸生产 (Li 和 Liao,2014 年)。

酶促拆分:已经研究了使用工业酶(如碱性蛋白酶)对 N-乙酰-高苯丙氨酸进行酶促拆分,以期生产具有高旋光纯度的 L-(+)-高苯丙氨酸盐酸盐 (Zhao 等人,2002 年)。

多种化合物的同时合成:研究表明,使用重组大肠杆菌同时合成 2-苯乙醇和 L-高苯丙氨酸,收率高,显示了所涉及合成工艺的多功能性 (Hwang 等人,2009 年)。

蛋白质修饰:已经开发出将非天然氨基酸(如 m-乙酰-l-苯丙氨酸)整合到蛋白质中的技术,允许进行位点特异性修饰,并扩展蛋白质合成和设计的范围 (Zhang 等人,2003 年)。

安全和危害

When handling Acetyl-D-Homophenylalanine, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured .

属性

IUPAC Name |

(2R)-2-acetamido-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-9(14)13-11(12(15)16)8-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQZAOFOKXXEOB-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384357 | |

| Record name | Acetyl-D-Homophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetyl-D-Homophenylalanine | |

CAS RN |

63393-59-9 | |

| Record name | Acetyl-D-Homophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。